
1-(1-Methoxypropan-2-yl)-1H-pyrrole
Overview
Description
1-(1-Methoxypropan-2-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features a methoxypropan-2-yl group attached to the nitrogen atom of the pyrrole ring, making it unique in its structure and properties.
Mechanism of Action
Target of Action
Similar compounds are often used as solvents in various industrial and commercial applications .
Mode of Action
As a solvent, it likely interacts with other substances to dissolve them, facilitating their use in various applications .
Result of Action
As a solvent, it may facilitate the dispersion of other substances at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Methoxypropan-2-yl)-1H-pyrrole. For instance, temperature and pH can affect its solvent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxypropan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with 1-methoxypropan-2-yl halides under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxypropan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, nucleophiles, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
1-(1-Methoxypropan-2-yl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-Methoxypropan-2-ol: A glycol ether with similar structural features but different chemical properties and applications.
1-(1-Methoxypropan-2-yloxy)propan-2-yl nonanoate: Another compound with a methoxypropan-2-yl group, used in different industrial applications.
Uniqueness: 1-(1-Methoxypropan-2-yl)-1H-pyrrole is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-methoxypropan-2-yl)pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWHCGUKHPUWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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